molecular formula C7H11N3O3 B1417877 Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate CAS No. 1114595-91-3

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B1417877
CAS No.: 1114595-91-3
M. Wt: 185.18 g/mol
InChI Key: XEGWHEDDHDXCOG-UHFFFAOYSA-N
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Description

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

  • Methylglyoxal (MG) forms advanced glycation end-products in proteins, implicated in diabetes and neurodegenerative diseases. It's found in food and beverages, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Antioxidant Activity of Pyrimidinone Derivatives

  • The synthesis and evaluation of antioxidant activity of certain pyrimidinone derivatives have been explored, highlighting their potential as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial Activity of Novel Compounds

  • Research on synthesizing various compounds, including those based on tetrahydropyrimidine, has shown in vitro growth inhibitory activity against microbes like E. coli and Salmonella (Desai, Dave, Shah, & Vyas, 2001).

Antibacterial and Antitumor Activity

  • Compounds synthesized from 6-aminouracyles, including derivatives of tetrahydropyrimidin, demonstrated low antibacterial and antitumor activity in biological tests (Gasparyan et al., 2016).

In Vitro Pharmacological Screening

  • Tetrahydropyrimidinone derivatives have been screened for antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties (Dey et al., 2022).

Novel Method for Synthesizing Acetanilides

  • A novel method for preparing tetrahydropyrimidin acetanilides based on reactions of N-arylitaconimides with carboximidamides has been proposed, showcasing a new approach in chemical synthesis (Сотников et al., 2021).

Antimicrobial and Anticancer Potential

  • A series of tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential, indicating the versatility of these compounds in medical research (Sharma et al., 2012).

Arginine Modifications in a Model System

  • A study on the reaction of methylglyoxal with arginine under physiological conditions, leading to the formation of various products, is crucial in understanding biochemical processes (Klöpfer, Spanneberg, & Glomb, 2011).

Molecular Docking and Synthesis Studies

  • Synthesis and molecular docking studies of substituted dihydropyrimidine derivatives showcase their potential in targeting specific proteins, significant in drug development (Holam, Santhoshkumar, & Killedar, 2022).

Hydrogen-bonded Structures in Pyrimidines

  • Analysis of hydrogen-bonded structures in various pyrimidine derivatives, providing insights into molecular interactions and crystallography (Trilleras et al., 2008).

Synthesis of Tetrahydropteridines

  • An abbreviated synthesis method for tetrahydropteridines, essential cofactors for enzymatic hydroxylations, indicating advances in biochemical synthesis techniques (Whiteley & Webber, 1984).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against certain viruses . This suggests that the compound might interact with its targets, leading to changes that inhibit the activity of certain viruses.

Biochemical Pathways

Related compounds have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Related compounds have shown significant inhibitory activity against certain viruses , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction

Properties

IUPAC Name

methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGWHEDDHDXCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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